N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C25H20N4O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H20N4O/c30-25(27-14-12-17-16-28-21-9-3-1-7-18(17)21)20-15-24(23-11-5-6-13-26-23)29-22-10-4-2-8-19(20)22/h1-11,13,15-16,28H,12,14H2,(H,27,30) |
InChI Key |
PQJUQBZABSMIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones, is a classical method for quinoline synthesis. For the target compound, 2-aminobenzaldehyde-4-carboxylic acid (precursor A ) reacts with pyridin-2-ylacetone (precursor B ) under acidic conditions to yield 2-pyridin-2-ylquinoline-4-carboxylic acid (C ) (Scheme 1).
Reaction Conditions :
Characterization Data for Intermediate C :
Alternative Pfitzinger Reaction
The Pfitzinger reaction, utilizing isatin derivatives, offers an alternative route. Hydrolysis of isatin (D ) with a base forms 2-aminophenylglyoxylic acid, which cyclizes with pyridin-2-ylacetone to yield intermediate C .
Reaction Conditions :
Installation of the Pyridin-2-yl Group
Suzuki-Miyaura Coupling
A halogenated quinoline intermediate (e.g., 2-bromoquinoline-4-carboxylic acid, E ) undergoes Suzuki-Miyaura coupling with pyridin-2-ylboronic acid (F ) to introduce the pyridinyl group (Scheme 2).
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1), 90°C, 8 hours
Optimization Note : Lower yields (≤30%) occur with electron-deficient boronic acids, necessitating microwave-assisted conditions (120°C, 1 hour) for improved efficiency.
Carboxamide Formation at Position 4
Activation of Quinoline-4-Carboxylic Acid
Quinoline-4-carboxylic acid (C ) is activated as an acid chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for amide coupling (Scheme 3).
Procedure :
-
Acid Chloride Formation :
-
C (1.0 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous DCM for 3 hours.
-
Solvent removal yields quinoline-4-carbonyl chloride (G ) as a yellow solid.
-
-
Amine Preparation :
-
Coupling Reaction :
Characterization Data for Target Compound :
-
Melting Point : 214–216°C
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, NH), 8.62 (d, J = 4.8 Hz, 1H, pyridinyl-H), 8.30–8.10 (m, 4H, quinoline-H), 7.68 (d, J = 7.6 Hz, 1H, indole-H), 7.35–7.20 (m, 4H, indole-H, pyridinyl-H), 3.85 (t, J = 6.4 Hz, 2H, CH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 156.2 (quinoline-C), 149.8 (pyridinyl-C), 136.4 (indole-C), 128.9–122.1 (aromatic-C), 41.2 (CH₂), 25.7 (CH₂).
Coupling Reagent-Mediated Synthesis
Alternative methods employ coupling agents such as HATU or EDCl/HOBt to facilitate amide bond formation without isolating the acid chloride (Table 1).
Table 1: Comparison of Coupling Agents for Amide Formation
| Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DMF | DIPEA | 25 | 6 | 78 |
| EDCl/HOBt | DCM | Triethylamine | 0→25 | 12 | 82 |
| DCC/DMAP | THF | — | 25 | 24 | 65 |
HATU-based protocols minimize racemization but require rigorous drying, while EDCl/HOBt offers cost-effective performance.
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Purity is confirmed by HPLC (>98%) and LC-MS.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide. The compound has shown promising results in inhibiting various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, molecular docking studies suggest that this compound can effectively bind to key proteins involved in cancer progression, leading to reduced cell viability in vitro .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoline structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of indole and pyridine moieties enhances the efficacy of these compounds against resistant strains .
3. Antitubercular Activity
In the context of tuberculosis treatment, derivatives similar to this compound have been investigated for their inhibitory effects on the InhA target enzyme, which is crucial for mycobacterial fatty acid synthesis. Compounds designed through molecular hybridization strategies have demonstrated enhanced antitubercular activities .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The structural modifications at various positions of the quinoline and indole rings can significantly influence the biological activity of the resulting compounds.
Key Findings:
- Substituent Variability: The presence of different substituents on the indole or pyridine rings can modulate pharmacological properties, enhancing selectivity and potency against specific biological targets.
- Molecular Docking Studies: Computational studies have provided insights into the binding affinities and interactions between the compound and target proteins, aiding in the rational design of more effective derivatives .
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Efficacy Study: A study demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting its potential as a lead compound for further development .
- Antimicrobial Screening: In another investigation, a series of quinoline derivatives were tested against a panel of bacterial strains, revealing that specific modifications led to increased antimicrobial activity compared to standard antibiotics .
- Inhibitory Activity Against Mycobacterium tuberculosis: A recent study reported that certain analogs demonstrated effective inhibition of InhA with IC50 values comparable to existing antitubercular drugs, indicating their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the quinoline structure may inhibit certain enzymes involved in inflammation and cancer progression. The compound’s ability to modulate these pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Key Structural and Functional Differences
- Thiazole/Isoquinoline: Thiazole provides sulfur-containing polarity, while isoquinoline introduces rigidity and basicity .
- Substituent Effects :
Limitations and Contradictions in Evidence
- Target compound data gap: No direct data on the quinoline-based target compound are available in the provided evidence; comparisons rely on structural analogs.
- Synthetic methodologies : and emphasize carbodiimide or mixed anhydride coupling, but spirocyclic compounds () likely require more complex routes .
- Biological data scarcity : Only the thiazole analog () explicitly mentions bioactivity; others lack functional characterization .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.46 g/mol. It features a complex structure that integrates an indole moiety, a pyridine ring, and a quinoline framework, contributing to its diverse biological activities. The presence of functional groups such as amides and aromatic rings enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4O |
| Molecular Weight | 392.46 g/mol |
| LogP | 4.5444 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, notably:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through multiple mechanisms:
- Antimicrobial Properties : The compound has shown activity against various bacteria and fungi, indicating potential for use in antimicrobial therapies .
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were reported to be below 10 µM for several analogs, suggesting strong antiproliferative activity .
- Molecular Docking Studies : Computational analyses have indicated favorable binding affinities to key cancer-related proteins, supporting the hypothesis that this compound can effectively inhibit target proteins involved in tumorigenesis .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating tumors. Results indicated a reduction in tumor size with minimal toxicity to normal tissues .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the indole and quinoline structures can influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Indole Substitution | Variations can enhance or reduce cytotoxicity |
| Quinoline Ring Modifications | Alter binding affinity to target proteins |
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Indole-Pyridine Coupling : Use palladium or copper catalysts under inert atmospheres (e.g., nitrogen) in solvents like DMF or toluene. For example, indole derivatives are often alkylated or amidated at the 3-position using ethylenediamine linkers .
- Quinoline Core Formation : Friedländer or Doebner-Miller reactions may be employed to construct the quinoline ring, followed by carboxamide coupling via EDC/HOBt-mediated amidation .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. Adjust with co-solvents like PEG-400 if needed .
Advanced: What are the hypothesized biological targets of this compound, and how can researchers validate them?
Methodological Answer:
- Target Prediction : Use in silico tools (e.g., molecular docking) to prioritize targets like CYP51 (sterol demethylase in protozoans) or kinases (e.g., Akt, PKC), given structural similarities to known inhibitors .
- Validation :
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Analog Synthesis : Modify the indole (e.g., 5-methoxy substitution), quinoline (e.g., halogenation), or carboxamide linker (e.g., isopropyl vs. ethyl groups) .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme/cell assays. Use QSAR models to correlate substituent electronegativity or logP with activity .
- Crystallography : Co-crystallize with target proteins (e.g., CYP51) to identify binding interactions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles. Use fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced: How can researchers address contradictions in reported biological activity across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare data across models (e.g., in vitro vs. in vivo) and adjust for confounding factors like metabolic stability .
- Orthogonal Assays : Validate findings using alternate methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
Advanced: What strategies optimize in vivo pharmacokinetics for this compound?
Methodological Answer:
- Formulation : Use nanoemulsions or liposomes to enhance bioavailability .
- ADME Profiling :
Basic: How can functional groups be selectively modified for derivatization?
Methodological Answer:
- Indole NH : Protect with Boc groups during reactions on the quinoline or pyridine moieties .
- Carboxamide Linker : Introduce fluorinated analogs via H-F bond insertion using HF·pyr and diazo precursors .
Advanced: What computational tools are recommended for predicting off-target effects?
Methodological Answer:
- Target Panels : Use SwissTargetPrediction or SEA to identify off-target kinases or GPCRs .
- Toxicity Prediction : Employ ProTox-II or Derek Nexus to flag hepatotoxicity or cardiotoxicity risks .
Future Directions: Integrating multi-omics data for mechanistic studies
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
